molecular formula C24H19N3O2 B5737175 4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide

4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B5737175
M. Wt: 381.4 g/mol
InChI Key: COJSTBFWIRHRKP-UHFFFAOYSA-N
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Description

4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide, also known as PHA-848125, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs play an important role in cell cycle regulation, and their dysregulation is associated with many diseases, including cancer. PHA-848125 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Mechanism of Action

4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide inhibits CDKs, which are enzymes that regulate the cell cycle. CDKs are involved in many cellular processes, including DNA replication and cell division. By inhibiting CDKs, this compound prevents cancer cells from dividing and growing. This compound has been shown to specifically inhibit CDK2, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which cancer cells form new blood vessels to support their growth. In addition, this compound has been shown to have anti-inflammatory effects and to protect neurons from damage in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is its specificity for CDK2, which is overexpressed in many types of cancer. This specificity makes this compound a potentially effective therapeutic agent for cancer treatment. However, one limitation of this compound is its relatively low potency compared to other CDK inhibitors. This low potency may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for research on 4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide. One direction is to investigate its potential use in combination with other chemotherapy agents or radiation therapy. Another direction is to investigate its potential use in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and to improve its potency and selectivity.

Synthesis Methods

The synthesis of 4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis method has been described in detail in several research articles, and it involves the use of various reagents and solvents. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells and induces cell death. This compound has also been shown to sensitize cancer cells to radiation therapy and other chemotherapy agents. In addition to cancer, this compound has also been investigated for its potential use in other diseases, such as Alzheimer's disease and multiple sclerosis.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-16-11-13-18(14-12-16)23(25)27-29-24(28)20-15-22(17-7-3-2-4-8-17)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJSTBFWIRHRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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